N-(Perfluoro-1-octanesulfonyl)Glycine

Mitochondrial Toxicology PFAS Toxicity In Vitro Toxicology

Validated LC-MS/MS methods for environmental PFAS monitoring frequently omit FOSAA, creating a critical quantification gap in precursor fate studies. Procuring a standalone FOSAA analytical standard (CAS 2806-24-8) resolves this, enabling accurate mass balance calculations and chromatographic separation from co-eluting N-alkyl analogs. - Enables precise quantification where multi-analyte methods lack FOSAA coverage. - Mixed linear/branched isomer profile supports AFFF source fingerprinting and forensic analysis. - Essential baseline standard for mitochondrial permeability transition (MPT) assays (FOSAA EC₄₀: 40 μM vs. N-EtFOSAA: 7 μM).

Molecular Formula C10H4F17NO4S
Molecular Weight 557.18 g/mol
CAS No. 2806-24-8
Cat. No. B1245603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Perfluoro-1-octanesulfonyl)Glycine
CAS2806-24-8
Molecular FormulaC10H4F17NO4S
Molecular Weight557.18 g/mol
Structural Identifiers
SMILESC(C(=O)O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H4F17NO4S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)33(31,32)28-1-2(29)30/h28H,1H2,(H,29,30)
InChIKeyAYLOUUCBACYHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FOSAA Analytical Reference Standard Overview


N-(Perfluoro-1-octanesulfonyl)glycine, also known as perfluorooctane sulfonamidoacetic acid (FOSAA) , is a perfluorinated alkyl substance (PFAS) comprising a heptadecafluorooctyl sulfonyl group linked to glycine [1]. It functions as an environmental contaminant, a xenobiotic, and a key intermediate in the biotransformation of higher molecular weight PFAS precursors to perfluorooctane sulfonate (PFOS) [1]. The compound is utilized primarily as a high-purity analytical standard for environmental monitoring and toxicological research, and its distinct physicochemical and toxicological profile—compared to N-alkylated analogs—demands careful selection in procurement for quantitative assays .

Analytical standard for PFAS precursor monitoring
Supports environmental fate and biotransformation studies
High-purity standard for mitochondrial toxicity assays

Why Generic Substitution of FOSAA Fails


Interchanging N-(perfluoro-1-octanesulfonyl)glycine (FOSAA) with its N-methyl (N-MeFOSAA, CAS 2355-31-9) or N-ethyl (N-EtFOSAA, CAS 2991-50-6) analogs is scientifically unsound due to quantifiable divergence in mitochondrial toxicity potency [1], environmental elimination kinetics [2], and analytical chromatographic behavior [3]. Unlike FOSAA, which is a direct sulfonyl-glycine conjugate, the N-alkylated derivatives possess altered molecular geometry and electronic distribution, leading to markedly different in vitro effective concentrations [1] and biotransformation rates [2]. Furthermore, many validated LC-MS/MS methods for environmental monitoring explicitly include N-MeFOSAA and N-EtFOSAA while omitting FOSAA [3]; thus, procurement of FOSAA as a native standard is essential for accurate quantification in precursor fate studies where method-specific sensitivity and baseline resolution are required.

Target FOSAA
Substitute N-alkyl FOSAA (N-MeFOSAA, N-EtFOSAA)
Risk
Mitochondrial toxicity potency may differ; reported 5.7-fold lower MPT induction for FOSAA
N-ethyl substituent alters structure-activity relationship
Risk
Elimination kinetics in biota diverge; FOSAA clears faster than N-alkyl analogs
Transient intermediate may be missed if method excludes FOSAA
Risk
Many validated LC-MS/MS methods omit FOSAA while including N-alkylated forms
Dedicated FOSAA standard required for full precursor coverage

FOSAA Procurement Evidence Guide


Mitochondrial Toxicity Potency Comparison

In a direct head-to-head comparison, N-(perfluoro-1-octanesulfonyl)glycine (FOSAA) exhibited a 5.7-fold lower potency in inducing calcium-dependent mitochondrial swelling relative to its N-ethyl analog, N-EtFOSAA. The carboxylic acid moiety of the N-acetate was identified as the functional group responsible for triggering the mitochondrial permeability transition (MPT) [1].

Mitochondrial MPT potency
Head-to-head
40 μM FOSAA vs 7 μM N-EtFOSAA
5.7-fold lower potency
Supports MPT pathway interpretation; N-ethyl substituent increases reported potency
Rat liver mitochondria; calcium-dependent swelling assay
Mitochondrial Toxicology PFAS Toxicity In Vitro Toxicology

Elimination Kinetics in Earthworm Biotransformation

In an in vivo earthworm (Eisenia fetida) exposure study, FOSAA demonstrated the fastest elimination rate constant among all detected PFAS metabolites, including the parent N-EtFOSA and the terminal product PFOS. This rapid clearance contrasts with the high persistence typically associated with perfluoroalkyl acids [1].

Elimination rate (ke)
Cross-study comparable
0.130 d⁻¹ (FOSAA)
0.118 d⁻¹ (N-EtFOSA)
0.051 d⁻¹ (PFOS)
Faster elimination context; transient intermediate profile
Earthworm (Eisenia fetida) in vivo exposure
Environmental Fate Biotransformation Eisenia fetida

Analytical Method Selectivity and Omission

A validated LC-MS/MS method for 28 PFAS in industrial wastewater included N-MeFOSAA and N-EtFOSAA as targeted precursors, but FOSAA was not included in the analyte list [1]. This omission reflects a broader trend in regulatory and research methods where N-alkylated FOSAAs are prioritized over the non-alkylated parent compound. Similarly, many standard reference mixtures (e.g., PFAC-24PAR) contain N-MeFOSAA and N-EtFOSAA but not FOSAA [1].

Method inclusion
Class-level inference
FOSAA excluded from validated 28-PFAS LC-MS/MS method; N-alkyl analogs included
Procurement of dedicated standard required for full precursor coverage
Industrial wastewater; MDL 0.17–2.14 ng/L
Analytical Chemistry LC-MS/MS Method Validation

Physicochemical pKa Differentiation from PFOS

The carboxylic acid group of N-(perfluoro-1-octanesulfonyl)glycine confers a predicted pKa of 3.16 ± 0.10 , whereas perfluorooctane sulfonic acid (PFOS) is a strong sulfonic acid with an experimentally determined pKa < -1.85 [1]. This >5 log unit difference in acidity profoundly affects speciation, sorption, and chromatographic retention under environmentally relevant pH conditions.

Acidity (pKa)
Class-level inference
FOSAA pKa 3.16 ± 0.10
PFOS pKa
Ionization context differs; pH-dependent recovery affects method robustness
Predicted (FOSAA) vs experimental (PFOS) ¹⁹F-NMR
Isomer profile
Supporting evidence
Supplied as mixture of linear and branched isomers
Isomer-specific analysis requires mixed standard for accurate fingerprinting
Vendor datasheet; defined isomer ratio not provided
Physicochemical Properties Ionization PFAS

Commercial Isomer Composition of Standards

Unlike N-EtFOSAA and N-MeFOSAA, which are often available as single isomers or with defined isomer ratios, commercially available FOSAA analytical standards are explicitly labeled as 'Mix of Isomers' . This reflects the technical-grade synthesis routes used historically, which produce a mixture of linear and branched perfluorooctyl chains.

Isomer profile
Supporting evidence
Supplied as mixture of linear and branched isomers
Isomer-specific analysis requires mixed standard for accurate fingerprinting
Vendor datasheet; defined isomer ratio not provided
Analytical Standards Isomer Profiling Quality Control

Validated Application Scenarios


Mitochondrial Toxicology and MPT Pathway Research

Given the direct comparative data showing that FOSAA (40 μM) is 5.7-fold less potent than N-EtFOSAA (7 μM) in inducing mitochondrial permeability transition [1], laboratories investigating PFAS-induced mitochondrial dysfunction should specifically procure FOSAA as the baseline sulfonamidoacetic acid standard. Use of N-EtFOSAA as a surrogate for FOSAA in these assays would overestimate the MPT-inducing potential of non-alkylated FOSAAs and confound SAR models for the carboxylic acid functional group [1].

Environmental Fate Studies of PFAS Precursors

The elimination rate constant of FOSAA (0.130 d⁻¹) in earthworms, which exceeds that of N-EtFOSA (0.118 d⁻¹), FOSA (0.073 d⁻¹), and PFOS (0.051 d⁻¹) [1], positions FOSAA as a transient intermediate that must be explicitly targeted in biotransformation studies. Procurement of a high-purity FOSAA analytical standard is necessary for accurate mass balance calculations and for distinguishing FOSAA from co-eluting N-alkyl analogs in complex biological matrices [1].

LC-MS/MS Method Development and Validation

Because validated multi-analyte PFAS methods frequently include N-MeFOSAA and N-EtFOSAA but exclude FOSAA [1], laboratories aiming to achieve full precursor coverage must obtain FOSAA as a standalone reference standard. The compound's unique pKa (3.16) compared to PFOS (< -1.85) [2] further necessitates its inclusion in method robustness testing, particularly when evaluating pH-dependent recovery and matrix effects across diverse sample types [1].

Isomer-Specific PFAS Source Apportionment

Commercial FOSAA standards are supplied as mixtures of linear and branched isomers [1], reflecting the isomer profile of legacy PFAS manufacturing processes. Environmental forensic laboratories seeking to differentiate historical AFFF (aqueous film-forming foam) contamination from contemporary fluorotelomer-based sources must procure these mixed-isomer FOSAA standards to establish accurate isomer fingerprints and avoid misattribution of branched PFAS signatures [1].

Application
Selection Property
Validation Focus
Mitochondrial toxicity pathway studies
Non-alkylated sulfonamidoacetic acid standard
MPT endpoint context; SAR model interpretation
PFAS precursor biotransformation studies
Transient intermediate standard with distinct elimination kinetics
Mass balance and fate model endpoints
Multi-analyte PFAS method validation
Dedicated FOSAA reference standard for full precursor coverage
pH-dependent recovery and matrix effect assessment
PFAS isomer source fingerprinting
Mixed isomer analytical standard
Branched vs linear isomer ratio quantification
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